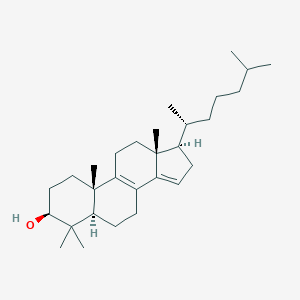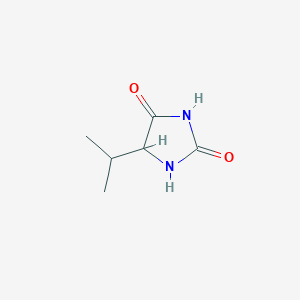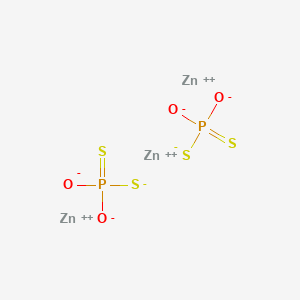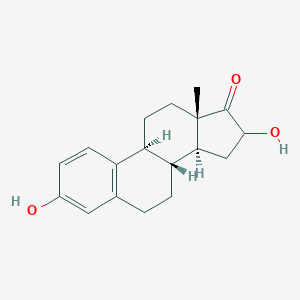
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Overview
Description
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol is a cholestanoid that is 5α-cholesta-8-en-3β-ol bearing two additional methyl substituents at position 4 . This compound belongs to the class of organic compounds known as cholesterols and derivatives .
Synthesis Analysis
This compound is involved in the biosynthesis of steroids . The enzyme Delta14-sterol reductase (EC 1.3.1.70) catalyzes the chemical reaction involving 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol .Molecular Structure Analysis
The molecular formula of this compound is C29H50O . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da .Chemical Reactions Analysis
The enzyme Delta14-sterol reductase catalyzes the chemical reaction involving 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol and NADP+ to produce 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, NADPH, and H+ .Physical And Chemical Properties Analysis
The compound has a molecular formula of C29H50O, an average mass of 414.707 Da, and a monoisotopic mass of 414.386169 Da .Scientific Research Applications
Role in Meiosis Activation
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, a variant of the compound , has been identified in human follicular fluid and bull testes and is known to activate meiosis in mouse oocytes. This finding highlights its significant role in reproductive biology and oocyte development (Ruan et al., 1998).
Impact on Cholesterol Biosynthesis
The compound plays a critical role in cholesterol biosynthesis. It has been shown to be efficiently converted into cholesterol by rat liver homogenate, implying its significance in the metabolic pathways of cholesterol synthesis (Watkinson et al., 1971).
Inhibition Studies
Research involving the compound has also contributed to understanding the inhibition mechanisms in cholesterol biosynthesis. Studies have shown that certain drugs can inhibit the conversion of this compound to cholesterol, providing insights into the enzymatic processes involved in sterol metabolism (Gibbons & Mitropoulos, 1975).
Bacterial Sterol Biosynthesis
In the bacterium Methylococcus capsulatus, variants of 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol have been identified, suggesting its involvement in bacterial sterol biosynthesis pathways (Bouvier et al., 1976).
Structural Analysis
Structural studies on related sterol compounds provide insights into their biological activities. Crystal structure analysis of various sterol compounds, including those related to 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol, has been crucial in understanding the relationship between molecular structure and biological function (Boer et al., 2001).
Novel Synthetic Approaches
The development of new chemical synthesis methods for related sterols has contributed significantly to the study of their biological activities and spectral properties. These methods facilitate the production of high-purity compounds for detailed studies (Knapp & Schroepfer, 1975).
Involvement in Sterol Metabolism
The compound's metabolites have been used to study the enzymatic processes in sterol metabolism, especially concerning the removal of methyl groups during cholesterol biosynthesis (Akhtar et al., 1978).
Mechanism of Action
properties
IUPAC Name |
(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJUYXFIOFTMA-PBJLWWPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941201 | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | |
CAS RN |
19456-83-8 | |
| Record name | 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19456-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019456838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















